molecular formula C20H24N2O5S B2919107 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 954640-68-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2919107
CAS No.: 954640-68-7
M. Wt: 404.48
InChI Key: LVNYJLFFAZARNK-UHFFFAOYSA-N
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Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 955232-19-6) is a tetrahydroisoquinoline derivative characterized by a 2-ethylsulfonyl substituent on the tetrahydroisoquinoline core and a 2-methoxyphenoxy acetamide moiety. Its molecular formula is C₂₀H₂₄N₂O₅S (MW: 404.5 g/mol) . The 2-methoxyphenoxy acetamide side chain contributes to steric and electronic interactions, which may influence solubility and target selectivity.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-8-9-17(12-16(15)13-22)21-20(23)14-27-19-7-5-4-6-18(19)26-2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYJLFFAZARNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Functional Groups Source
Target Compound Ethylsulfonyl C₂₀H₂₄N₂O₅S 404.5 Sulfonyl, 2-methoxyphenoxy acetamide
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide Cyclopropanecarbonyl C₂₂H₂₄N₂O₃ 364.4 Carbonyl, 4-methoxyphenyl acetamide
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide Acetyl C₁₉H₁₉FN₂O₂ 326.4 Acetyl, 4-fluorophenyl acetamide
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide Benzylcarbamoyl C₃₄H₄₁N₃O₅ 583.7 Benzylcarbamoyl, piperidinyl ethoxy

Key Observations :

  • Sulfonyl vs.
  • Biological Implications : Benzylcarbamoyl derivatives (e.g., ) often exhibit enhanced receptor affinity due to aromatic interactions, but sulfonyl groups may offer better solubility and reduced toxicity .

Substituent Variations at the 7-Position

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Functional Groups Source
Target Compound 2-Methoxyphenoxy acetamide C₂₀H₂₄N₂O₅S 404.5 Ortho-methoxy phenoxy
2-(3-Methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide 3-Methoxyphenoxy acetamide C₂₃H₂₂N₂O₄S 422.5 Meta-methoxy phenoxy, thiophene carbonyl
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}benzamide Benzamide C₃₅H₃₅N₃O₅ 577.7 Benzamide, benzylcarbamoyl

Key Observations :

  • Phenoxy Substitution Position: The ortho-methoxy group in the target compound may introduce steric hindrance compared to meta-methoxy derivatives (e.g., ), affecting binding pocket interactions.
  • Acetamide vs.

Functional Analogues with Thiadiazole Cores

Compound Name Core Structure Molecular Formula Molecular Weight Key Functional Groups Source
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole C₁₂H₁₃N₃O₃S₂ 311.4 Methylthio, 2-methoxyphenoxy
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 1,3,4-Thiadiazole C₁₃H₁₅N₃O₃S₂ 325.4 Ethylthio, 2-methoxyphenoxy

Key Observations :

  • Core Structure Differences: Thiadiazole-based compounds (e.g., ) exhibit lower molecular weights (~300–325 g/mol) compared to the tetrahydroisoquinoline-based target compound (404.5 g/mol), likely influencing pharmacokinetic profiles.
  • Biological Activity: Thiadiazoles are known for antimicrobial and anti-inflammatory properties, while tetrahydroisoquinolines are often explored for CNS-targeted therapies .

Research Findings and Implications

  • Synthetic Feasibility : The ethylsulfonyl group in the target compound may be synthesized via sulfonation of a precursor ethylthio intermediate, analogous to methods described for sulfonamide derivatives in .
  • Comparative Solubility : Sulfonyl groups (as in the target compound) generally improve aqueous solubility compared to alkylthio or acetyl substituents (e.g., ), which is critical for oral bioavailability.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the treatment of neurological disorders and as potential enzyme inhibitors. The unique structural features of this compound include an ethylsulfonyl group and a methoxyphenoxy moiety, which may enhance its pharmacological properties.

Structural Characteristics

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 312.38 g/mol
  • CAS Number : 955231-65-9

The structural configuration suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. This interaction can disrupt critical biological pathways associated with various diseases.

Pharmacological Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of pharmacological activities:

  • Neuroprotective Effects : These compounds have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes linked to inflammatory processes and cancer progression.
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro assays demonstrated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
  • Enzyme Inhibition Assays : A series of enzyme assays revealed that the compound effectively inhibited acetylcholinesterase (AChE) with an IC50 value indicative of moderate potency. This inhibition could lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
  • Antitumor Activity : In vivo studies using xenograft models indicated that the compound reduced tumor growth rates significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Data Table of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionEnzyme Assay0.29 ± 0.21
NeuroprotectionCell Culture AssayNot specified
Tumor Growth InhibitionXenograft ModelSignificant reduction

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